molecular formula C6H8ClNS B1368789 4-(Chloromethyl)-2-ethyl-1,3-thiazole CAS No. 40516-60-7

4-(Chloromethyl)-2-ethyl-1,3-thiazole

Cat. No. B1368789
CAS RN: 40516-60-7
M. Wt: 161.65 g/mol
InChI Key: CRZPXVXJMFQSOL-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-2-ethyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The “4-(Chloromethyl)” and “2-ethyl” parts of the name suggest that there are chloromethyl and ethyl groups attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-2-ethyl-1,3-thiazole” would be based on the thiazole ring, with the chloromethyl and ethyl groups attached at the 4 and 2 positions, respectively. The presence of the chlorine atom in the chloromethyl group would likely make this compound polar .


Chemical Reactions Analysis

The reactivity of “4-(Chloromethyl)-2-ethyl-1,3-thiazole” would be influenced by the presence of the thiazole ring and the chloromethyl and ethyl groups. The chlorine atom in the chloromethyl group could potentially be a site for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-2-ethyl-1,3-thiazole” would depend on its molecular structure. The presence of the polar chloromethyl group and the nonpolar ethyl group could give this compound both polar and nonpolar characteristics .

Scientific Research Applications

Metabolism Studies

4-(Chloromethyl)-2-ethyl-1,3-thiazole has been investigated for its metabolic pathways. In a study by Bakke et al. (1981), the metabolism of a similar compound, 2-acetamido-4-(chloromethyl)thiazole, was compared between germfree and conventional rats. It was found that this compound was not metabolized to its analogues by germfree rats, unlike conventional rats, suggesting different metabolic pathways in these two groups. The study proposed mechanisms involving biliary excretion and intestinal metabolism (Bakke et al., 1981).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives of 4-(chloromethyl)-2-ethyl-1,3-thiazole have been a subject of research. For example, Johnson et al. (1992) provided spectroscopic evidence for a spirooxirane intermediate in the synthesis of 4-(hydroxymethyl)-2-[(dimethylamino)methyl]thiazole derivatives. Their research focused on experimental conditions for the formation and stabilization of this intermediate (Johnson, Moder, & Ward, 1992).

Potential Antitumor and Antifilarial Agents

A study by Kumar et al. (1993) explored the synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. This research involved chemical transformations starting from 2-amino-4-(chloromethyl)thiazole. The compounds prepared were evaluated for their ability to inhibit leukemia L1210 cell proliferation, with one compound showing significant in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds (Kumar et al., 1993).

Cardioprotective Activity

Drapak et al. (2019) synthesized thiazole derivatives and evaluated their cardioprotective activity in vitro on isolated rings of the thoracic aorta of laboratory rats. The study identified a compound with significant cardioprotective effect, surpassing the activity of known agents like L-carnitine and meldonium. This compound could be a potential cardioprotective agent for further pharmacological studies (Drapak et al., 2019).

Glucosidase Inhibition Studies

A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines showed significant α-glucosidase and β-glucosidase inhibition activities. This study by Babar et al. (2017) demonstrated the potential of these compounds in inhibiting enzymes, which could be relevant in the treatment of diseases like diabetes (Babar et al., 2017).

properties

IUPAC Name

4-(chloromethyl)-2-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZPXVXJMFQSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585477
Record name 4-(Chloromethyl)-2-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-ethyl-1,3-thiazole

CAS RN

40516-60-7
Record name 4-(Chloromethyl)-2-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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